Cas no 439091-17-5 (3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one)

3-2-(フラン-2-イル)-2-オキソエチル-3-ヒドロキシ-5-メチル-2,3-ジヒドロ-1H-インドール-2-オンは、複雑なヘテロ環構造を有する有機化合物です。この分子は、フラン環とインドール骨格が特徴的な構造を持ち、特に3位のヒドロキシ基と2位のオキソ基が反応性に富んでいます。分子設計において、5位のメチル基が立体障害を調節し、選択的反応を可能にします。中間体としての有用性が高く、医薬品合成や機能性材料の開発において、多様な誘導体合成の出発物質としての応用が期待されます。その特異な構造は、生物活性化合物の探索研究にも適しています。

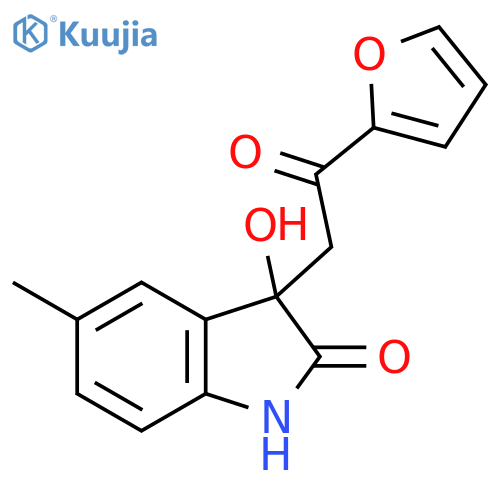

439091-17-5 structure

商品名:3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one

CAS番号:439091-17-5

MF:C15H13NO4

メガワット:271.268024206162

CID:5446926

3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

- 2H-Indol-2-one, 3-[2-(2-furanyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-5-methyl-

- 3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one

-

- インチ: 1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18)

- InChIKey: WUPUDBGBOWDNTG-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(C)C=C2)C(CC(C2=CC=CO2)=O)(O)C1=O

3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3074-0060-2μmol |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 2μmol |

$57.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-10μmol |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 10μmol |

$69.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-4mg |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 4mg |

$66.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-5mg |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 5mg |

$69.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-10mg |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 10mg |

$79.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-2mg |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 2mg |

$59.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-5μmol |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 5μmol |

$63.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-3mg |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 3mg |

$63.0 | 2023-08-13 | |

| Life Chemicals | F3074-0060-1mg |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one |

439091-17-5 | 90%+ | 1mg |

$54.0 | 2023-08-13 |

3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

439091-17-5 (3-2-(furan-2-yl)-2-oxoethyl-3-hydroxy-5-methyl-2,3-dihydro-1H-indol-2-one) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量